molecular formula C18H13N5OS B603893 [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether CAS No. 929870-47-3

[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether

Cat. No.: B603893
CAS No.: 929870-47-3
M. Wt: 347.4g/mol
InChI Key: DLHGNMRRAOZQNY-UHFFFAOYSA-N
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Description

[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with phenoxymethyl chloride under basic conditions to form the triazolothiadiazole intermediate. This intermediate is then reacted with indole derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

CAS No.

929870-47-3

Molecular Formula

C18H13N5OS

Molecular Weight

347.4g/mol

IUPAC Name

6-(1H-indol-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13N5OS/c1-2-6-12(7-3-1)24-11-16-20-21-18-23(16)22-17(25-18)14-10-19-15-9-5-4-8-13(14)15/h1-10,19H,11H2

InChI Key

DLHGNMRRAOZQNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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